molecular formula C8H16N2O2 B13511338 3-(3-Methylpiperazin-1-YL)propanoic acid

3-(3-Methylpiperazin-1-YL)propanoic acid

Cat. No.: B13511338
M. Wt: 172.22 g/mol
InChI Key: JJZZCEGXLISDMW-UHFFFAOYSA-N
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Description

3-(3-Methylpiperazin-1-YL)propanoic acid is a heterocyclic organic compound with the molecular formula C8H16N2O2 It is a derivative of piperazine, a common scaffold in medicinal chemistry, and features a propanoic acid group attached to a 3-methylpiperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylpiperazin-1-YL)propanoic acid typically involves the reaction of 3-methylpiperazine with a suitable propanoic acid derivative. One common method is the alkylation of 3-methylpiperazine with 3-chloropropanoic acid under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as crystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methylpiperazin-1-YL)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the nitrogen atoms can be functionalized with different groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

3-(3-Methylpiperazin-1-YL)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate or as a precursor in the synthesis of therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Methylpiperazin-1-YL)propanoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The piperazine ring can mimic the structure of natural ligands, allowing the compound to bind to specific sites and modulate biological pathways. The propanoic acid group can enhance the compound’s solubility and bioavailability, facilitating its interaction with molecular targets.

Comparison with Similar Compounds

3-(3-Methylpiperazin-1-YL)propanoic acid can be compared with other similar compounds, such as:

    3-(4-Methylpiperazin-1-YL)propanoic acid: Similar structure but with a different substitution pattern on the piperazine ring.

    3-(1-Methylpiperidin-3-yl)propanoic acid: Features a piperidine ring instead of a piperazine ring.

    3-(4-Methyl-1H-pyrazol-1-yl)propanoic acid: Contains a pyrazole ring instead of a piperazine ring.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C8H16N2O2

Molecular Weight

172.22 g/mol

IUPAC Name

3-(3-methylpiperazin-1-yl)propanoic acid

InChI

InChI=1S/C8H16N2O2/c1-7-6-10(5-3-9-7)4-2-8(11)12/h7,9H,2-6H2,1H3,(H,11,12)

InChI Key

JJZZCEGXLISDMW-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1)CCC(=O)O

Origin of Product

United States

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